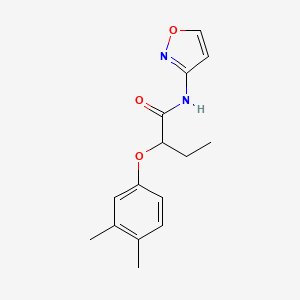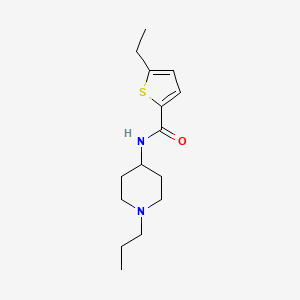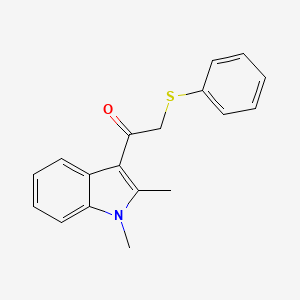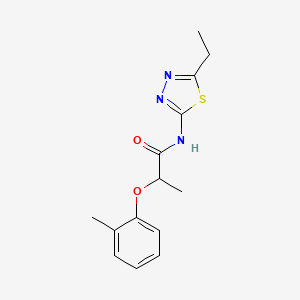
N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and plays an important role in regulating various physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including cardiovascular diseases, neurological disorders, and cancer.
作用機序
The adenosine A1 receptor is a G protein-coupled receptor that is activated by the binding of adenosine. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as an antagonist of the adenosine A1 receptor, preventing the binding of adenosine and blocking its activity. This leads to an increase in intracellular cAMP levels and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, indicating its potential use in the treatment of cardiovascular diseases. It has also been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival. In addition, N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells, indicating its potential use in the treatment of cancer.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, allowing for the specific blocking of its activity. It is also highly soluble in water, making it easy to use in experiments. However, N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
将来の方向性
There are several future directions for the use of N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in scientific research. One area of interest is the potential use of N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another area of interest is the use of N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in cancer research is an area of interest, as it has been shown to inhibit the growth of cancer cells. Overall, N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has the potential to be a valuable tool for scientific research in a variety of fields.
科学的研究の応用
N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been widely used in scientific research to investigate the role of the adenosine A1 receptor in various physiological processes. It has been shown to be a potent and selective antagonist of the adenosine A1 receptor, blocking its activity and preventing the binding of adenosine. This has allowed researchers to study the effects of adenosine on various physiological processes, such as cardiovascular function, neuronal function, and cancer cell growth.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-8-6-9-17(15(13)3)21-20(24)16-11-19(23)22(12-16)18-10-5-4-7-14(18)2/h4-10,16H,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSSLYKSGGPCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4763690.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B4763706.png)
![4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4763711.png)

![5-[(2-chloro-4,5-difluorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4763720.png)
![N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide](/img/structure/B4763725.png)
![4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B4763745.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4763755.png)
![5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4763758.png)
![1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4763761.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4763776.png)